(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Overview
Description
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate is a useful research compound. Its molecular formula is C33H47F5O4S and its molecular weight is 634.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
- The compound’s lipophilic nature suggests efficient absorption, especially if administered orally or topically. It may distribute to tissues with high lipid content. Enzymes (e.g., hydroxysteroid dehydrogenase, 5α-reductases, aromatases) likely metabolize it into androgens and estrogens . Elimination pathways remain unclear.
Biochemical Analysis
Biochemical Properties
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, influencing their activity and modulating gene expression. This compound also interacts with enzymes involved in steroid metabolism, such as aromatase and 17β-hydroxysteroid dehydrogenase, affecting the synthesis and degradation of other steroid hormones .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the proliferation and differentiation of hormone-responsive cells, such as breast cancer cells, by binding to estrogen receptors and altering the expression of target genes. Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in steroid biosynthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding leads to conformational changes in the receptor, facilitating the recruitment of coactivators or corepressors and ultimately influencing gene transcription . The compound also inhibits or activates specific enzymes, such as aromatase, which plays a crucial role in estrogen biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of hormone levels and improved metabolic function . At high doses, it can cause toxic or adverse effects, including disruption of endocrine function and liver toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to steroid metabolism. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, influencing the synthesis and degradation of estrogens and other steroid hormones . These interactions can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound can influence its activity and interactions with other biomolecules within the cell.
Properties
IUPAC Name |
[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47F5O4S/c1-22(39)42-29-14-13-28-30-23(20-24-21-25(40)11-12-26(24)27(30)15-16-31(28,29)2)10-8-6-4-3-5-7-9-18-43(41)19-17-32(34,35)33(36,37)38/h11-12,21,23,27-30,40H,3-10,13-20H2,1-2H3/t23-,27-,28+,29+,30-,31+,43?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMZMHFRFCORPX-QGPVLTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCC(C(F)(F)F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCC(C(F)(F)F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47F5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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